3-(4-Nitrophenyl)cyclohexanone
Overview
Description
3-(4-Nitrophenyl)cyclohexanone is an organic compound with the molecular formula C12H13NO3 It consists of a cyclohexanone ring substituted with a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)cyclohexanone typically involves the nitration of cyclohexanone derivatives. One common method is the Friedel-Crafts acylation of nitrobenzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)cyclohexanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The cyclohexanone ring can be oxidized to a cyclohexanone oxime using oxidizing agents like hydrogen peroxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Oxidation: Hydrogen peroxide, acetic acid solvent.
Substitution: Sodium methoxide, methanol solvent.
Major Products Formed
Reduction: 3-(4-Aminophenyl)cyclohexanone.
Oxidation: this compound oxime.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Nitrophenyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the development of probes for biological imaging and as a precursor for the synthesis of biologically active molecules.
Industry: Used in the production of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)cyclohexanone depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzaldehyde: Similar in structure but contains an aldehyde group instead of a ketone.
4-Nitroacetophenone: Contains a phenyl group substituted with a nitro group and a ketone group.
4-Nitrophenylhydrazine: Contains a hydrazine group instead of a ketone.
Uniqueness
3-(4-Nitrophenyl)cyclohexanone is unique due to the presence of both a cyclohexanone ring and a nitro-substituted phenyl group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science.
Properties
IUPAC Name |
3-(4-nitrophenyl)cyclohexan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-12-3-1-2-10(8-12)9-4-6-11(7-5-9)13(15)16/h4-7,10H,1-3,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZRVESZXNYATJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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